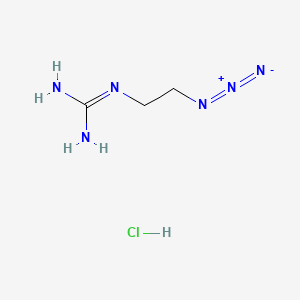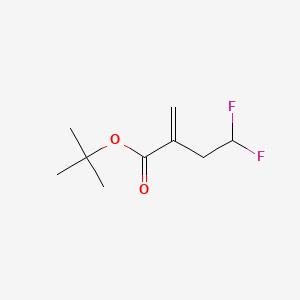![molecular formula C8H12Cl3N3S B6610078 N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride CAS No. 2694745-52-1](/img/structure/B6610078.png)
N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride (NDPG) is an organic compound of the thiophene family, which is widely used in various scientific research applications. NDPG is a white crystalline solid with a melting point of about 140-142 °C and a boiling point of about 255-256 °C. The chemical formula of NDPG is C7H11Cl2N2S and it is soluble in water, ethanol, and other organic solvents.
Aplicaciones Científicas De Investigación
N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is widely used in scientific research applications, including the study of enzyme kinetics, biological and biochemical assays, and drug discovery. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has been used as a substrate in various biochemical assays, including enzyme kinetics, protein-protein interactions, and metabolic pathways. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has also been used in the study of drug metabolism, drug-drug interactions, and drug-target interactions. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is also used as a reagent in the synthesis of various organic compounds.
Mecanismo De Acción
N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is a substrate for various enzymes and proteins, and its mechanism of action is dependent on the enzyme or protein it is acting upon. In general, N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride binds to the active site of the enzyme or protein and is then converted into a product by the enzyme or protein. The product is then released from the active site, allowing for the enzyme or protein to continue its normal activity.
Biochemical and Physiological Effects
N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has been found to have a variety of biochemical and physiological effects. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has been found to inhibit the activity of various enzymes, including acetylcholinesterase, trypsin, and phosphodiesterase. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has also been found to have an inhibitory effect on the synthesis of various proteins, including collagen, elastin, and laminin. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has also been found to have an inhibitory effect on the activity of various receptors, including muscarinic and nicotinic acetylcholine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is relatively stable and has a high solubility in aqueous solutions, making it suitable for use in biochemical assays. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is also relatively non-toxic, making it safe for use in laboratory experiments. However, N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride has a low solubility in organic solvents, making it unsuitable for use in some organic synthesis reactions.
Direcciones Futuras
The use of N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride in scientific research is still in its early stages, and there is much potential for further exploration. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride could be used in the study of enzyme kinetics and protein-protein interactions to gain a better understanding of these processes. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride could also be used in the study of drug metabolism and drug-target interactions to gain a better understanding of the mechanisms of action of various drugs. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride could also be used in the synthesis of various organic compounds to create novel compounds with potential therapeutic applications. N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride could also be used in the development of new assays for the detection of various biochemical compounds. Finally, N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride could be used in the study of biochemical and physiological effects to gain a better understanding of the effects of various compounds on the human body.
Métodos De Síntesis
N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is synthesized by the reaction of 2,5-dichlorothiophene-3-carbaldehyde with guanidine hydrochloride in aqueous solution. The reaction is carried out in the presence of a catalyst such as zinc chloride or sodium hydroxide. The reaction is carried out at a temperature of 70-80 °C and the product is isolated by filtration.
Propiedades
IUPAC Name |
2-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3S.ClH/c9-6-4-5(7(10)14-6)2-1-3-13-8(11)12;/h4H,1-3H2,(H4,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHBLGXFOFQFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCCN=C(N)N)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3N3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride](/img/structure/B6609999.png)



![6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6610021.png)

amine hydrochloride](/img/structure/B6610038.png)

![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)
![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)

